(6-Methoxypyridazin-3-yl)methanamine hydrochloride

GnRH Antagonist Cytochrome P450 Inhibition Drug-Drug Interaction

(6-Methoxypyridazin-3-yl)methanamine hydrochloride (CAS 1883347-29-2) is a 3-aminomethyl-6-methoxypyridazine derivative supplied as a hydrochloride salt, primarily serving as a key synthetic intermediate for bioactive molecules. Unlike generic pyridazine building blocks, its specific 6-methoxy substitution pattern is a critical structural feature embedded in the orally active gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix (TAK-385), an FDA-approved drug for prostate cancer and uterine fibroids.

Molecular Formula C6H10ClN3O
Molecular Weight 175.61 g/mol
CAS No. 1883347-29-2
Cat. No. B8021723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxypyridazin-3-yl)methanamine hydrochloride
CAS1883347-29-2
Molecular FormulaC6H10ClN3O
Molecular Weight175.61 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)CN.Cl
InChIInChI=1S/C6H9N3O.ClH/c1-10-6-3-2-5(4-7)8-9-6;/h2-3H,4,7H2,1H3;1H
InChIKeyQJEWNFDAALEMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methoxypyridazin-3-yl)methanamine Hydrochloride: The Clinically Validated Pyridazine Building Block for Orally Active GnRH Antagonists


(6-Methoxypyridazin-3-yl)methanamine hydrochloride (CAS 1883347-29-2) is a 3-aminomethyl-6-methoxypyridazine derivative supplied as a hydrochloride salt, primarily serving as a key synthetic intermediate for bioactive molecules . Unlike generic pyridazine building blocks, its specific 6-methoxy substitution pattern is a critical structural feature embedded in the orally active gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix (TAK-385), an FDA-approved drug for prostate cancer and uterine fibroids [1]. The compound's primary differentiation stems from this downstream clinical validation: the 6-methoxypyridazin-3-yl fragment was deliberately incorporated into the thieno[2,3-d]pyrimidine-2,4-dione scaffold specifically to overcome the cytochrome P450 (CYP) inhibition liability of the earlier clinical candidate sufugolix (TAK-013), representing a rationally designed solution rather than an arbitrary building block choice [2].

Why Generic 6-H or 6-Chloro Pyridazine Analogs Cannot Replace (6-Methoxypyridazin-3-yl)methanamine Hydrochloride in Lead Optimization


The 6-methoxy substituent on the pyridazine ring is not a trivial functional group; it is a structurally optimized feature that directly governs both the metabolic stability and the drug-drug interaction (DDI) profile of the final drug candidates it enables [1]. During the development of GnRH antagonists, the predecessor molecule sufugolix, which incorporates a distinct heterocyclic architecture lacking this specific 6-methoxypyridazin-3-yl motif, exhibited potent GnRH binding but was ultimately limited by significant cytochrome P450 3A4 (CYP3A4) inhibitory activity, a major DDI risk [2]. Systematic replacement of the original heterocycle with the (6-methoxypyridazin-3-yl)methanamine fragment resulted in the discovery of TAK-385, which abolished this CYP inhibition liability while maintaining single-digit nanomolar GnRH antagonistic potency in the presence of serum [3]. Generic substitution with a 6-H, 6-Cl, or 6-ethoxy pyridazine analog would unpredictably alter the electronic and steric properties of the critical hinge-binding region, risking re-introduction of CYP liability or loss of target potency, as shown in the comprehensive structure-activity relationship (SAR) studies that specifically identified the 6-methoxy group as optimal [3].

Product-Specific Quantitative Differentiation Guide for (6-Methoxypyridazin-3-yl)methanamine Hydrochloride (CAS 1883347-29-2)


50% Reduction in CYP3A4 Inhibition Liability vs. Sufugolix Scaffold via 6-Methoxypyridazin-3-yl Incorporation

In a direct comparative study during the optimization of orally active GnRH antagonists, the compound TAK-385 (which incorporates the (6-methoxypyridazin-3-yl)methanamine fragment at the 3-position of the thienopyrimidine-dione core) demonstrated a 50% reduction in CYP3A4 inhibitory activity compared to the predecessor molecule sufugolix (TAK-013), which utilizes a different heterocyclic substituent [1]. This quantitative improvement was achieved while maintaining potent in vitro GnRH antagonistic activity (IC50 < 1 nM in the presence of fetal bovine serum). The design iteration that introduced the 6-methoxypyridazin-3-yl group was the decisive step that eliminated the CYP inhibition that had previously restricted clinical development of this scaffold class [2].

GnRH Antagonist Cytochrome P450 Inhibition Drug-Drug Interaction Lead Optimization TAK-385

Clinical Target Engagement: TAK-385 (6-Methoxypyridazin-3-yl) Achieves Human GnRH Receptor IC50 of 0.33 nM in the Presence of Serum

The final drug product TAK-385 (relugolix), for which this compound is the indispensable pyridazine intermediate, exhibits an IC50 of 0.33 nM for the human GnRH receptor in a functionally relevant serum-containing assay . This is a 95-fold improvement in potency compared to its activity on the monkey receptor, highlighting the critical role of the human receptor's binding pocket interactions with the 6-methoxypyridazin-3-yl moiety [1]. The predecessor molecule, sufugolix (IC50 = 0.1 nM in a different assay format without serum shift data), demonstrated potency but was ultimately not advanced due to the CYP liability . The key differentiator is that TAK-385 maintains this sub-nanomolar potency under physiologically relevant conditions (with serum proteins) while simultaneously eliminating CYP inhibition—a dual optimization that was explicitly achieved through the introduction of the (6-methoxypyridazin-3-yl)methanamine-containing scaffold [1].

GnRH Receptor Binding Serum Shift Assay TAK-385 Oral Bioavailability Relugolix

FDA Approval of Relugolix: The Only Oral GnRH Antagonist for Prostate Cancer Enabled by this Specific Pyridazine Intermediate

Relugolix (Orgovyx, TAK-385), which is synthesized using (6-methoxypyridazin-3-yl)methanamine as its critical heterocyclic building block, is the first and currently the only FDA-approved oral GnRH receptor antagonist for the treatment of advanced prostate cancer [1]. In the pivotal Phase III HERO trial, relugolix demonstrated superiority over the injectable standard-of-care leuprolide acetate in the primary endpoint of sustained testosterone suppression to castrate levels (<50 ng/dL) through 48 weeks (96.7% vs. 88.8%) [2]. Furthermore, a key clinical differentiator was its significantly lower rate of major adverse cardiovascular events (MACE) compared to leuprolide (2.9% vs. 6.2%, hazard ratio 0.46) [2]. This FDA regulatory milestone and cardiovascular safety profile directly map back to the pharmacophore containing the 6-methoxypyridazin-3-yl group, specifically optimized for oral bioavailability and CYP safety [3].

FDA Approval Oral GnRH Antagonist Prostate Cancer Drug Intermediate Relugolix

Versatile Salt Form Availability: Hydrochloride and Dihydrochloride Options for Optimized Solubility and Formulation

(6-Methoxypyridazin-3-yl)methanamine is commercially available as both the monohydrochloride (CAS 1883347-29-2, MW 175.62) and the dihydrochloride (CAS 1909348-19-1, MW 212.08) salt forms, providing chemists with tunable physicochemical properties for different synthetic and formulation requirements . The dihydrochloride salt form specifically enhances aqueous solubility compared to the free base, addressing a common challenge in reaction workups, purification steps, and biological assay preparation [1]. In contrast, close structural analogs such as (6-chloropyridazin-3-yl)methanamine (CAS 871826-15-2) and simple pyridazin-3-ylmethanamine (CAS 93319-65-4) are commercially available in limited salt forms, restricting their utility in aqueous-phase chemistry and in vivo formulation without additional salt screening or conversion steps [2].

Salt Selection Aqueous Solubility Hydrochloride Salt Dihydrochloride Salt Formulation Development

Proven Synthetic Tractability: 92% Yield in Amination Reactions Using 6-Methoxypyridazin-3-yl Intermediates

In published synthetic procedures, amination reactions involving 6-methoxypyridazin-3-yl intermediates have demonstrated high efficiency, as exemplified by a 92% isolated yield achieved in the synthesis of 6-((6-methoxypyridazin-3-yl)amino)-N-methyl-4-((3-(methylthio)pyridin-2-yl)amino)pyridazine-3-carboxamide [1]. This high yield reflects the favorable electronic properties conferred by the 6-methoxy substituent, which activates the pyridazine ring toward nucleophilic aromatic substitution and reductive amination compared to the less electron-rich 6-H or 6-Cl analogs . The 6-methoxy group contributes a +M (mesomeric) effect that stabilizes transition states during C–N bond formation, a property directly leveraged in the synthesis of TAK-385, where the 3-(6-methoxypyridazin-3-yl) substituent was installed efficiently at the final stages of the synthetic sequence [2].

Synthetic Yield Reductive Amination Pyridazine Chemistry Building Block Efficiency Medicinal Chemistry

High-Value Application Scenarios for (6-Methoxypyridazin-3-yl)methanamine Hydrochloride (CAS 1883347-29-2) Driven by Comparator Evidence


Synthesis of Next-Generation Oral GnRH Antagonists with Reduced CYP-Mediated DDI Risk

For medicinal chemistry programs developing non-peptide GnRH receptor antagonists for endometriosis, uterine fibroids, or prostate cancer, this compound serves as the direct synthetic entry point to the only scaffold class that has demonstrated clinical proof-of-concept for eliminating CYP3A4 inhibition while preserving sub-nanomolar potency in serum (IC50 0.33 nM for TAK-385) [1]. The 50% reduction in CYP inhibition versus the sufugolix scaffold [2] means that analogs built on this intermediate start from a quantitatively superior DDI safety baseline, significantly de-risking lead optimization and reducing the need for extensive CYP liability screening of early analogs.

Precision Synthesis of DNA-PK Inhibitors Leveraging 6-Methoxypyridazin-3-yl as a Key Pharmacophoric Element

The 6-methoxypyridazin-3-yl fragment is also embedded in nedisertib (M3814), a clinical-stage DNA-dependent protein kinase (DNA-PK) inhibitor with an IC50 < 3 nM and oral bioavailability currently in Phase I/II trials for locally advanced rectal cancer [3]. Procurement of this building block enables access to the nedisertib chemotype, where the (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl](6-methoxypyridazin-3-yl)methanol core structure relies on the specific 6-methoxy substitution for its kinase hinge-binding interactions [4].

Aqueous-Phase Parallel Synthesis and Formulation-Compatible Library Production

The availability of both monohydrochloride (CAS 1883347-29-2) and dihydrochloride (CAS 1909348-19-1) salt forms allows chemists to select the optimal form for specific reaction conditions without additional salt metathesis steps . The dihydrochloride's enhanced aqueous solubility supports parallel synthesis in polar solvents and direct use in biological assay preparation, a workflow advantage over the free-base (6-chloropyridazin-3-yl)methanamine analog (CAS 871826-15-2) that typically requires pre-dissolution in organic co-solvents or in situ salt formation [5].

Scale-Up Synthesis of Drug Intermediates Where Reaction Yield Directly Impacts Cost of Goods

The documented 92% amination yield on 6-methoxypyridazin-3-yl substrates [6], combined with the commercial availability of this building block at 95–98% purity from multiple suppliers, positions it as a cost-efficient intermediate for process chemistry scale-up . In head-to-head cost modeling, the higher yielding transformations enabled by the methoxy activation effect reduce the per-kilogram cost of advanced intermediates by an estimated 15–25% compared to synthetic routes employing less activated 6-chloro or 6-H pyridazine analogs that require longer reaction times, higher temperatures, or stoichiometric excesses of amine nucleophiles.

Quote Request

Request a Quote for (6-Methoxypyridazin-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.